TrkA Inhibitor Annotation vs. ASK1-Linked Phenethyl Analog
The target compound is listed in the Therapeutic Target Database as a TrkA inhibitor (Drug ID D0CG8N), with patent linkage to WO2013176970 Example 2 [1]. In contrast, the direct structural analog 1-phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea (CAS 2034411-16-8), which replaces only the 2-(trifluoromethyl)phenyl group with a 2-phenethyl group, has been associated with ASK1 inhibition in the patent literature [2]. This single-point modification switches the annotated kinase target from TrkA to ASK1, highlighting the critical role of the 2-CF3-phenyl moiety in steering kinase selectivity.
| Evidence Dimension | Kinase target annotation |
|---|---|
| Target Compound Data | Annotated TrkA inhibitor (TTD Drug ID D0CG8N, WO2013176970 Example 2) [1] |
| Comparator Or Baseline | 1-Phenethyl analog (CAS 2034411-16-8): associated with ASK1 inhibition in US-11427556-B2 [2] |
| Quantified Difference | Qualitative target switch (TrkA vs. ASK1) driven by 2-CF3-phenyl substitution |
| Conditions | Database annotation (TTD) and patent disclosure |
Why This Matters
Procurement of the 2-CF3-phenyl urea rather than the phenethyl analog is essential for projects aimed at TrkA-dependent pathways, as the substitution determines kinase selectivity.
- [1] Therapeutic Target Database (TTD). Drug ID: D0CG8N. Tri-substituted urea derivative 2. Available at: https://idrblab.net/ttd/data/drug/details/D0CG8N (accessed Apr 2026). View Source
- [2] Patent US-11427556-B2. Urea derivatives as inhibitors of ASK1. Filed Nov 9, 2018. Available at: https://patents.justia.com/patent/11427556. View Source
